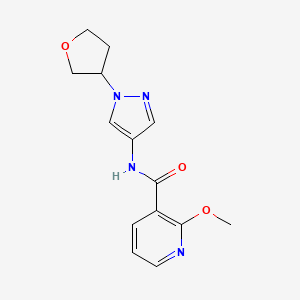

2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-20-14-12(3-2-5-15-14)13(19)17-10-7-16-18(8-10)11-4-6-21-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYERJFAFOMNNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 287.31 g/mol. The structure includes a methoxy group, a tetrahydrofuran moiety, and a pyrazole ring, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 1797714-27-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and influence various biochemical pathways. The compound may act as an inhibitor of certain kinases involved in inflammatory responses and cancer progression, similar to other pyrazole derivatives which have shown significant anti-inflammatory and anticancer activities .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives of pyrazole compounds often demonstrate potent anticancer effects. For instance, related compounds have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and HepG2 cells . The specific IC50 values for these activities need further exploration for the target compound.

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by studies indicating that similar pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha . This suggests that this compound may be beneficial in treating inflammatory diseases.

3. Enzyme Inhibition

Preliminary data suggest that this compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation. For example, it may interact with human deacetylase Sirtuin 2 (HDSirt2) and other targets implicated in disease processes .

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds:

- Study on Pyrazole Derivatives : A research article highlighted the anticancer properties of various pyrazole derivatives, noting that modifications at specific positions on the pyrazole ring can significantly enhance or diminish their biological activity . This supports the hypothesis that structural variations in this compound could lead to improved therapeutic profiles.

- Inhibition of TNF-alpha Release : Another study focused on aminopyrazoles showed promising results in inhibiting TNF-alpha release in cellular models, suggesting potential applications in treating autoimmune conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

2.1 N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide (CAS: 1796947-92-6)

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- Functional Groups : Pyrazole, tetrahydrofuran, thiophene carboxamide.

- Key Differences : Replaces the 2-methoxy nicotinamide group with a thiophene carboxamide. The sulfur-containing thiophene ring may enhance lipophilicity compared to the pyridine-based nicotinamide group in the target compound .

2.2 1,3,4-Thiadiazole-Pyrazole Derivatives

- General Structure : Pyrazole core linked to 1,3,4-thiadiazole and nitrophenyl groups.

- Biological Activity : Demonstrated antimicrobial efficacy against E. coli, B. mycoides, and C. albicans, with four compounds outperforming others in activity .

Comparative Analysis Table

*Calculated based on structural analysis.

Research Findings and Implications

Structural Insights :

- The tetrahydrofuran group in the target compound may improve metabolic stability compared to simpler alkyl substituents, as oxygen in THF can participate in hydrogen bonding .

- The 2-methoxy group on the nicotinamide moiety could enhance lipophilicity and membrane permeability relative to the thiophene carboxamide in the analogue .

- Biological Activity: While the target compound’s activity remains untested, structurally related pyrazole-thiadiazole hybrids exhibit notable antimicrobial effects . This suggests the target compound’s pyrazole core and substituents could be optimized for similar applications. Thiophene and nicotinamide groups are both bioisosteres; the choice between them may modulate target selectivity or pharmacokinetic properties .

- Synthetic Pathways: highlights the use of hydrazonoyl chlorides and hydrazine derivatives to assemble pyrazole-thiadiazole frameworks. Similar strategies (e.g., amide coupling) may apply to the target compound’s synthesis .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes and characterization methods for 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide? A:

- Synthesis : Multi-step procedures involving coupling reactions (e.g., amide bond formation) between nicotinamide derivatives and functionalized pyrazole intermediates. For example, NMI-MsCl-mediated activation (used in similar compounds) ensures efficient coupling .

- Characterization :

- ¹H/¹³C NMR : Assign peaks to confirm the tetrahydrofuran-3-yl and pyrazole moieties (e.g., pyrazole C-H at δ 7.5–8.5 ppm, methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]+ at m/z ~358) .

- Elemental Analysis : Ensure purity (>95%) .

Advanced Crystallographic Analysis

Q: How can crystallographic methods resolve structural ambiguities in this compound? A:

- SHELX Programs : Use SHELXL for small-molecule refinement to determine bond lengths/angles and confirm stereochemistry at the tetrahydrofuran ring .

- Challenges : Address potential disorder in the tetrahydrofuran or pyrazole groups via TWINABS for data scaling .

- Validation : Cross-check with PLATON to detect voids or solvent-accessible regions .

Biological Activity Profiling

Q: What methodologies are recommended to study this compound’s biological targets (e.g., kinases or receptors)? A:

- Enzyme Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure inhibition of kinases (e.g., tyrosine kinases, as seen in structurally related compounds like Nefextinib ) .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs like GPR139, which shares pyrazole pharmacophores) .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

Data Contradiction in Solubility vs. Bioactivity

Q: How to reconcile discrepancies between in vitro solubility and in vivo bioactivity data? A:

- Solubility Optimization : Use co-solvents (e.g., DMSO:PEG 400 mixtures) or formulate as nanoparticles .

- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., tetrahydrofuran ring oxidation) .

- SAR Studies : Modify the methoxy group or pyrazole substituents to balance lipophilicity and solubility .

Stability Under Experimental Conditions

Q: What protocols ensure compound stability during long-term biochemical assays? A:

- Storage : Lyophilize and store at -80°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .

- pH Stability : Test stability across pH 2–8 (simulating gastrointestinal and physiological conditions) using HPLC monitoring .

- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to assess photolytic pathways .

Computational Modeling for Target Prediction

Q: Which computational tools predict potential targets or off-target effects? A:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., alignment with Crizotinib ’s pyridine-pyrazole scaffold) .

- Machine Learning : Apply SwissTargetPrediction or Pharos to identify off-target GPCRs or ion channels .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability .

Analytical Method Development for Impurity Profiling

Q: How to develop HPLC/LC-MS methods for detecting synthetic byproducts? A:

- Column Selection : Use C18 columns (e.g., Purospher® STAR ) with gradient elution (water:acetonitrile + 0.1% TFA) .

- MS Detection : Employ high-resolution Q-TOF to identify impurities (e.g., unreacted nicotinamide or pyrazole intermediates) .

- Quantitation : Validate using ICH Q2(R1) guidelines for linearity (R² > 0.99) and LOQ < 0.1% .

Mechanistic Studies for Enzyme Inhibition

Q: What kinetic assays elucidate the compound’s mode of enzyme inhibition? A:

- Steady-State Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Pre-incubation Time Courses : Assess time-dependent inhibition (e.g., for covalent modifiers) .

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric effects .

Advanced SAR for Tetrahydrofuran Optimization

Q: How do modifications to the tetrahydrofuran ring impact activity? A:

- Ring Size : Compare tetrahydrofuran-3-yl vs. tetrahydropyran analogs to assess steric effects .

- Stereochemistry : Synthesize both (R)- and (S)-tetrahydrofuran enantiomers and test enantioselective activity .

- Bioisosteres : Replace tetrahydrofuran with cyclopentyl or oxetane to modulate logP .

Addressing Synthetic Yield Variability

Q: What strategies improve reproducibility in low-yielding steps (e.g., pyrazole coupling)? A:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h at 120°C) .

- Workup Optimization : Use SPE (solid-phase extraction) instead of column chromatography for polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.